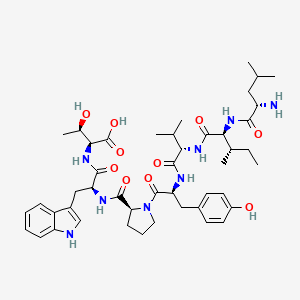

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine

Beschreibung

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a synthetic heptapeptide with the sequence Leu-Ile-Val-Tyr-Pro-Trp-Thr. Its structure includes hydrophobic residues (Leu, Ile, Val), an aromatic tyrosine (Tyr), a conformationally rigid proline (Pro), a bulky tryptophan (Trp), and a polar threonine (Thr). The calculated molecular weight is approximately 891.06 g/mol (based on amino acid residue masses minus six water molecules for peptide bonds).

Eigenschaften

CAS-Nummer |

914096-29-0 |

|---|---|

Molekularformel |

C46H66N8O10 |

Molekulargewicht |

891.1 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C46H66N8O10/c1-8-26(6)38(52-40(57)32(47)20-24(2)3)44(61)51-37(25(4)5)43(60)50-35(21-28-15-17-30(56)18-16-28)45(62)54-19-11-14-36(54)42(59)49-34(41(58)53-39(27(7)55)46(63)64)22-29-23-48-33-13-10-9-12-31(29)33/h9-10,12-13,15-18,23-27,32,34-39,48,55-56H,8,11,14,19-22,47H2,1-7H3,(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,63,64)/t26-,27+,32-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

WVAWOYRJBSQGPN-VZFNJOELSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tyrosin und Tryptophan modifizieren.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga des Peptids zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitutionsreagenzien: Verschiedene Aminosäurederivate.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Signalwegen.

Medizin: Potenzielle therapeutische Anwendungen, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Rezeptoren, Enzyme und andere Proteine umfassen. Das Peptid kann Signalwege modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen vom spezifischen Kontext ab, in dem das Peptid verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Insights from Evidence-Based Analogs

2.1 Sequence and Conformational Features

Target Heptapeptide (Leu-Ile-Val-Tyr-Pro-Trp-Thr) :

Hydrophobic core (Leu, Ile, Val) followed by Tyr-Pro-Trp-Thr. Proline introduces rigidity, while Thr may enhance solubility via its hydroxyl group.Val-Trp-Thr-Tyr-Ile-Pro-Pro (CAS 652969-13-6) :

Sequence: Val-Trp-Thr-Tyr-Ile-Pro-Pro.

Shares Tyr, Pro, Trp, Thr, and Ile residues but has two terminal prolines, increasing structural rigidity. The absence of Leu and Val reduces hydrophobicity compared to the target.- Thr-Tyr-Pro-Trp (CAS 103930-64-9) : Sequence: Thr-Tyr-Pro-Trp. A tetrapeptide with overlapping residues (Tyr, Pro, Trp, Thr) but significantly shorter.

Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val (CAS 874294-70-9) :

Sequence: Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val.

Includes Met (oxidation-sensitive), Gln (polar), and additional Leu residues. Longer sequence (10 residues) and sulfur content differentiate it from the target.

2.2 Molecular Weight and Composition

2.3 Key Structural Differences

Hydrophobicity : The target’s Leu-Ile-Val core enhances hydrophobicity compared to Val-Trp-Thr-Tyr-Ile-Pro-Pro and Thr-Tyr-Pro-Trp .

Proline Content : Two prolines in Val-Trp-Thr-Tyr-Ile-Pro-Pro increase rigidity, whereas the target’s single proline allows partial flexibility.

Functional Groups : Thr-Tyr-Pro-Trp lacks charged/polar residues beyond Thr, reducing solubility compared to the target.

Sulfur and Oxidation Sensitivity : Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val contains Met, making it prone to oxidation—a vulnerability absent in the target.

Research Findings and Implications

- Conformational Stability : Proline-rich peptides (e.g., Val-Trp-Thr-Tyr-Ile-Pro-Pro ) may exhibit enhanced stability due to restricted backbone mobility.

- Solubility: The target’s Thr residue and absence of sulfur-containing residues (cf.

- Potential Applications: Longer peptides like Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val may serve as substrates for enzymatic studies, while shorter analogs (e.g., ) could act as minimal bioactive motifs.

Limitations

Comparisons are restricted to structural and physicochemical inferences from analogs. Further experimental validation is required to assess bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.